1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-7-10-24(11-8-16)31(28,29)20-4-3-9-23(22(20)27)15-21(26)25-12-13-30-19-6-5-17(2)14-18(19)25/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEKZCMHFIAWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCOC4=C3C=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.5 g/mol. Its structure features a complex arrangement that includes a benzo[b][1,4]oxazine moiety, a pyridinone ring, and a piperidine sulfonamide group.
Anticancer Activity
Research indicates that compounds related to the benzo[b][1,4]oxazine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer) cell lines using the MTS assay. Results showed that it inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating potent activity against Hep3B cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound caused significant alterations in the cell cycle distribution of Hep3B cells, particularly inducing G2-M phase arrest. This suggests that the compound may interfere with mitotic progression .
Antioxidant Activity
In addition to its anticancer properties, the compound has demonstrated antioxidant activity:
- DPPH Assay : The radical scavenging ability was evaluated using the DPPH method, where it showed comparable effectiveness to known antioxidants like Trolox .
Comparative Biological Activity Table
| Activity Type | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | Not specified | Cell cycle arrest |
| Anticancer | Caco-2 | Not specified | Cell cycle arrest |
| Anticancer | Hep3B | Low µM range | G2-M phase arrest |
| Antioxidant | DPPH | Moderate | Radical scavenging |
Case Studies
- Synthesis and Evaluation of Related Compounds : A study synthesized various benzodioxole derivatives and assessed their biological properties, finding that modifications to the oxazine structure significantly influenced their anticancer efficacy .
- Mechanistic Studies : Further investigations into similar compounds have shown that structural variations can lead to differing mechanisms of action, emphasizing the importance of chemical structure in determining biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to the one exhibit promising anticancer properties. The presence of the benzo[b][1,4]oxazine structure has been linked to the inhibition of tumor growth in various cancer models. For instance, derivatives of oxazine have shown efficacy in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The sulfonamide group in the compound is known for its antimicrobial activity. Studies have demonstrated that sulfonyl-containing compounds can inhibit bacterial growth and have potential as antibiotic agents. This aspect is particularly relevant in the context of rising antibiotic resistance.
Neuropharmacological Effects
Given the presence of piperidine, a common scaffold in psychoactive drugs, this compound may also exhibit neuropharmacological effects. Research into similar piperidine derivatives has shown promise in treating neurological disorders such as anxiety and depression.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Key for introducing functional groups that enhance biological activity.
- Cyclization reactions : Important for forming the oxazine ring which is crucial for its pharmacological properties.
Functionalization strategies can be employed to modify the compound for improved efficacy or reduced side effects.
Case Study 1: Anticancer Screening
In a study published in Pharmaceuticals, a series of benzo[b][1,4]oxazine derivatives were synthesized and screened against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings showed that modifications to the sulfonyl group significantly influenced antibacterial potency, suggesting a structure-activity relationship that could be exploited .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
2.1. Ring-Opening of Benzo[b] oxazin-4(3H)-one
The benzooxazine ring undergoes hydrolysis in acidic or basic conditions to yield 2-aminophenol derivatives (Table 1). This reaction is critical for generating intermediates for further functionalization.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2-Amino-6-methylphenol + pyridinone byproduct | 78% | |
| NaOH (aq.), 80°C, 4h | Sodium salt of hydrolyzed oxazine | 85% |
Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to ring cleavage.
2.2. Sulfonamide Alkylation
The sulfonamide group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylsulfonamides , enhancing lipophilicity for pharmaceutical applications.
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 12h | 3-((4-Methylpiperidin-1-yl)sulfonyl)-1-(...) | 92% | |
| C₂H₅Br | Et₃N, CH₂Cl₂, RT, 24h | Ethyl-substituted sulfonamide derivative | 88% |
Note : Steric hindrance from the 4-methylpiperidine group slows reactivity with bulky electrophiles.
2.3. Pyridinone Bromination
Electrophilic bromination occurs selectively at the C5 position of the pyridinone ring, confirmed by X-ray crystallography (Table 2).
| Brominating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (1.2 eq) | AcOH, 50°C, 3h | 5-Bromo-pyridin-2(1H)-one derivative | 76% | |
| NBS | DMF, 80°C, 6h | Monobrominated product | 68% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via its halogenated derivatives (e.g., brominated pyridinone), enabling π-system diversification.
Reduction of the Ketone Linker
Catalytic hydrogenation (H₂, Pd/C) reduces the 2-oxoethyl group to a 2-hydroxyethyl moiety, altering the compound’s conformational flexibility.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ (1 atm), EtOH, RT, 24h | Alcohol derivative with retained sulfonamide | 89% |
Stability Under Physiological Conditions
The compound’s stability in buffer solutions (pH 7.4, 37°C) was assessed via HPLC:
| Time (h) | Degradation (%) | Major Degradation Product |
|---|---|---|
| 24 | 12% | Hydrolyzed benzooxazine fragment |
| 48 | 28% | Sulfonamide-cleaved pyridinone |
Theoretical Insights
DFT calculations (B3LYP/6-31G*) reveal:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, emphasizing differences in substituents, bioactivity, and synthetic routes.
Key Findings:
Core Structure Influence: The pyridin-2(1H)-one core in the target compound differs from pyrido[1,2-a]pyrimidin-4-one analogs (e.g., compounds) in electronic properties. Benzo[b][1,4]oxazin derivatives (e.g., 7a-c in ) lack the sulfonyl-piperidine group, which reduces their solubility compared to the target compound .
Substituent Effects :
- The 4-methylpiperidin sulfonyl group in the target compound provides steric bulk and lipophilicity, contrasting with the 4-methylpiperazine in analogs. Piperidine’s reduced basicity may lower off-target interactions .
- Benzodioxol -containing analogs () prioritize CNS penetration, while the target compound’s benzo[b][1,4]oxazin moiety may favor peripheral tissue distribution .
Synthetic Accessibility :
- The target compound’s synthesis route (acetic acid coupling) is more streamlined than multi-step alkylation or chiral synthesis required for compounds .
Research Implications and Limitations
- Advantages of Target Compound : Hybrid design balances solubility (sulfonyl group) and target engagement (oxazin scaffold).
- Limitations: No in vivo data reported in provided evidence; comparative efficacy against kinase targets remains unverified.
- Future Directions: Structure-activity relationship (SAR) studies should explore substitutions at the pyridinone C5 position to optimize potency.
Preparation Methods
Cyclization of Salicylamide Derivatives
The benzoxazine ring is constructed via cyclization of a salicylamide precursor. A representative method involves:
- Starting material : 2-Hydroxy-5-methylbenzamide.
- Reagents : Chloroacetyl chloride in the presence of a base (e.g., K₂CO₃).
- Conditions : Reflux in acetone for 6–8 hours.
- Mechanism : Nucleophilic substitution followed by intramolecular cyclization.
Reaction Scheme :
$$
\text{2-Hydroxy-5-methylbenzamide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{6-Methyl-2H-benzo[b]oxazin-4(3H)-one} + \text{HCl}
$$
Alternative Route via Oxazolidinone Reduction
A patent describes hydrogenation of oxazolidinone precursors using palladium-on-carbon (Pd/C) under hydrogen atmosphere. For example:
- Substrate : (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone.
- Catalyst : 10% Pd/C in SDA-3A (95% ethanol/5% methanol).
- Conditions : 20–25°C, 4 hours under H₂ balloon.
- Product : Dextroamphetamine sulfate (analogous intermediates applicable for benzoxazine synthesis).
Synthesis of 3-((4-Methylpiperidin-1-yl)Sulfonyl)Pyridin-2(1H)-one
Sulfonylation of Pyridinone Amines
The sulfonamide group is introduced via reaction of a pyridinone amine with 4-methylpiperidine-1-sulfonyl chloride:
- Step 1 : Synthesis of 3-aminopyridin-2(1H)-one.
- Step 2 : Sulfonylation using 4-methylpiperidine-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base.
Reaction Conditions :
- Molar ratio : 1:1.2 (amine:sulfonyl chloride).
- Temperature : 0°C to room temperature.
- Workup : Aqueous extraction, drying (MgSO₄), and silica gel chromatography.
Coupling of Benzoxazine and Pyridinone Intermediates
Amide Bond Formation
The final step involves coupling the benzoxazine moiety to the pyridinone sulfonamide via an acetylene or ethylene linker. A preferred method uses:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
- Conditions : Stirring at 20–25°C for 12–24 hours.
Reaction Scheme :
$$
\text{Benzoxazine-CH}2\text{COCl} + \text{Pyridinone-SO}2\text{-Piperidine} \xrightarrow{\text{EDC/HOBt}} \text{Final Product}
$$
Workup and Purification
Isolation Techniques
Analytical Characterization
| Parameter | Data |
|---|---|
| Molecular Weight | 445.5 g/mol (C₂₂H₂₇N₃O₅S) |
| HPLC Purity | >98% (Alltech Kromasil C-18 column) |
| ¹H NMR | δ 7.34–7.18 (m, Ar-H), 4.30–4.26 (m, CH₂) |
| IR | 1593 cm⁻¹ (C=N), 1373 cm⁻¹ (S=O) |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (Biotage initiator) reduces reaction times for cyclization and coupling steps:
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what yield optimization strategies are documented?
Methodological Answer:
- Key Steps : The compound can be synthesized via nucleophilic substitution and sulfonylation. For example, coupling a 6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl intermediate with a pyridin-2-one scaffold bearing a sulfonyl chloride group. A similar approach was used in synthesizing oxazolidinone-based heterocycles, where reaction conditions (e.g., solvent, temperature) significantly impacted yields .
- Yield Optimization : Low yields (e.g., 24.79% in a related oxazolidinone synthesis) suggest exploring alternative catalysts (e.g., Pd-based), optimizing stoichiometry, or using microwave-assisted synthesis. Purification via column chromatography with gradient elution is recommended .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- 1H NMR : Key peaks include δ 1.75–1.82 (pentet, 2H, methylene), δ 2.31–2.58 (m, 12H, piperidinyl and methyl groups), and δ 7.07–7.32 (m, aromatic protons). Compare shifts to analogous piperidine-sulfonyl compounds .
- LC-MS (ESI) : Use a C18 column with acetonitrile/water (0.1% formic acid). Observed m/z 470.3 aligns with calculated molecular weight. Validate with high-resolution MS (HRMS) .
- Purity Analysis : Employ HPLC with a buffer (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm. Compare retention times to reference standards .
Q. What analytical methods are used to assess purity and detect impurities?
Methodological Answer:
- Impurity Profiling : Use pharmacopeial guidelines (e.g., EP/USP) with reference standards for related sulfonamide or piperidine impurities. For example, 3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one derivatives may form des-methyl analogs during synthesis .
- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/alkaline). Monitor degradation products via LC-MS and compare to impurity databases .
Advanced Research Questions
Q. How can pharmacological target identification be designed for this compound?
Methodological Answer:
- In Vitro Binding Assays : Conduct competitive radioligand binding studies (e.g., Sigma-2 receptor assays) using protocols from established programs like the PDSP. Use [³H]DTG as a radioligand and validate with positive controls (e.g., haloperidol) .
- Dose-Response Curves : Test at concentrations ranging from 1 nM to 10 µM. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include triplicates to ensure reproducibility .
Q. How can structural contradictions in biological activity data be resolved?
Methodological Answer:
- Cross-Assay Validation : Compare results from binding assays (e.g., Sigma-2) with functional assays (e.g., calcium flux or cytotoxicity). For example, discrepancies in receptor subtype selectivity may arise from assay-specific conditions (e.g., membrane preparation methods) .
- Molecular Modeling : Perform docking studies using the compound’s 3D structure (e.g., from X-ray crystallography in ) to predict binding modes. Validate with mutagenesis of receptor residues .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
Methodological Answer:
- Environmental Fate Studies : Follow INCHEMBIOL frameworks to evaluate:
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Process Chemistry : Scale-up using flow chemistry to improve mixing and heat transfer. For low-yield steps (e.g., sulfonylation), replace THF with DMF to enhance solubility .
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for piperidine coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
